P-Rib-ppbetas

説明

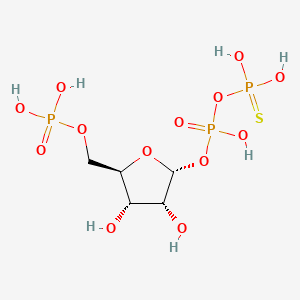

P-Rib-ppbetas (Phosphorylated Ribose Pyrophosphate Beta Isomers) are phosphorylated derivatives of ribose, characterized by beta-linked pyrophosphate groups. These compounds play critical roles in cellular energy transfer, nucleotide biosynthesis, and signal transduction pathways. Structurally, they consist of a ribose backbone with phosphate groups attached at specific hydroxyl positions, forming high-energy bonds that facilitate metabolic reactions such as ATP synthesis and coenzyme activation .

特性

CAS番号 |

91385-22-7 |

|---|---|

分子式 |

C5H13O13P3S |

分子量 |

406.14 g/mol |

IUPAC名 |

dihydroxyphosphinothioyl [(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C5H13O13P3S/c6-3-2(1-15-19(8,9)10)16-5(4(3)7)17-20(11,12)18-21(13,14)22/h2-7H,1H2,(H,11,12)(H2,8,9,10)(H2,13,14,22)/t2-,3-,4-,5-/m1/s1 |

InChIキー |

DUHPXDWZQTVKIV-TXICZTDVSA-N |

SMILES |

C(C1C(C(C(O1)OP(=O)(O)OP(=S)(O)O)O)O)OP(=O)(O)O |

異性体SMILES |

C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=S)(O)O)O)O)OP(=O)(O)O |

正規SMILES |

C(C1C(C(C(O1)OP(=O)(O)OP(=S)(O)O)O)O)OP(=O)(O)O |

同義語 |

5-phosphoribosyl 1-O-(2-thiodiphosphate) P-Rib-PPbetaS |

製品の起源 |

United States |

類似化合物との比較

Table 1: Comparative Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Phosphate Linkage | Key Biological Role | Stability (pH 7.4) |

|---|---|---|---|---|---|

| This compound | Not Available | C₅H₁₂O₁₄P₂ | Beta | Energy transfer, nucleotide synthesis | Moderate |

| ATP (Adenosine Triphosphate) | 56-65-5 | C₁₀H₁₆N₅O₁₃P₃ | Alpha/Beta | Primary energy currency | High |

| PRPP (Phosphoribosyl Pyrophosphate) | 7540-64-9 | C₅H₁₃O₁₄P₂ | Alpha | Nucleotide biosynthesis precursor | Low |

| NAD⁺ (Nicotinamide Adenine Dinucleotide) | 53-84-9 | C₂₁H₂₇N₇O₁₄P₂ | Beta | Redox reactions, signaling | High |

Key Findings :

Phosphate Linkage Configuration :

- This compound exhibit beta-linked pyrophosphate groups, unlike PRPP (alpha-linked), which reduces their reactivity in certain enzymatic pathways but enhances stability in alkaline environments .

- NAD⁺ shares the beta configuration, enabling compatibility with dehydrogenase enzymes, suggesting this compound may participate in analogous redox processes .

Biological Roles :

- Unlike ATP, which serves as a universal energy carrier, this compound are hypothesized to act as specialized cofactors in nucleotide salvage pathways .

- PRPP is a direct precursor in purine and pyrimidine synthesis, while this compound may regulate feedback inhibition in these pathways .

Stability and Solubility :

- This compound demonstrate moderate aqueous solubility (≈15 mg/mL), comparable to PRPP but lower than ATP (≈50 mg/mL). Their beta-linkage confers resistance to phosphatase degradation compared to alpha-linked isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。